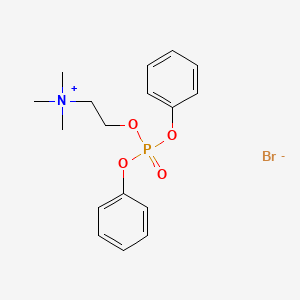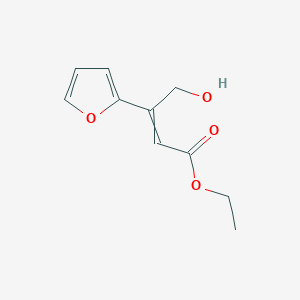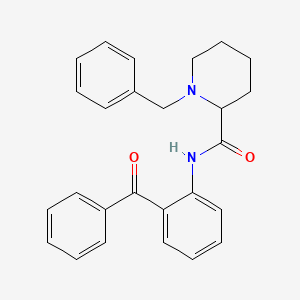![molecular formula C37H26O B14338092 {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone CAS No. 103868-37-7](/img/structure/B14338092.png)
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce phenyl and anthracenyl groups into the molecule. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in applications such as OLEDs and sensors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, which can significantly affect their photophysical and electrochemical properties . The unique combination of anthracenyl and phenyl groups in this compound provides it with distinct properties that make it valuable for specific applications.
Eigenschaften
CAS-Nummer |
103868-37-7 |
|---|---|
Molekularformel |
C37H26O |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
[10-(2-anthracen-9-ylethyl)anthracen-9-yl]-phenylmethanone |
InChI |
InChI=1S/C37H26O/c38-37(25-12-2-1-3-13-25)36-34-20-10-8-18-30(34)33(31-19-9-11-21-35(31)36)23-22-32-28-16-6-4-14-26(28)24-27-15-5-7-17-29(27)32/h1-21,24H,22-23H2 |
InChI-Schlüssel |
QNBLEJNNFVGELF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


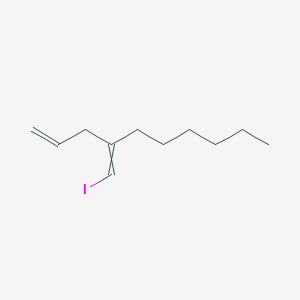
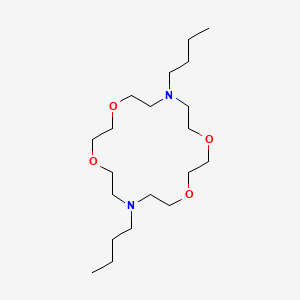

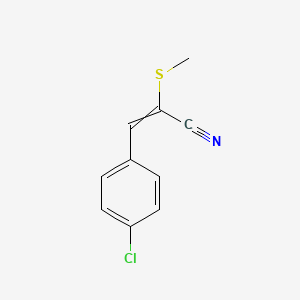
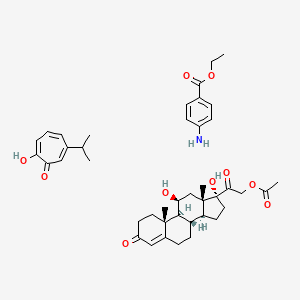
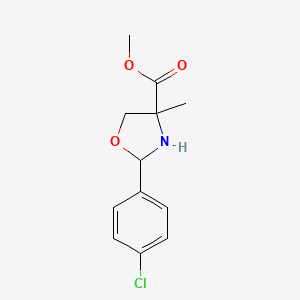
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)
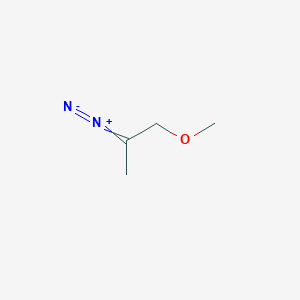
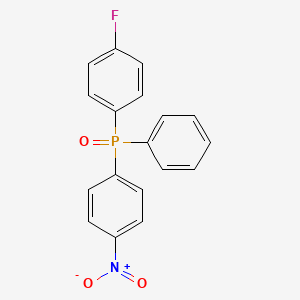
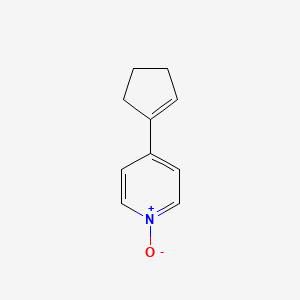
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
